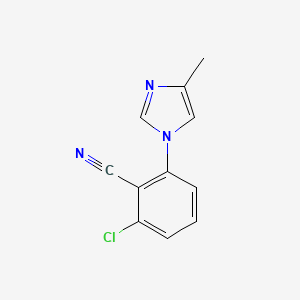
(S)-Didesmethylsibutramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Didesmethylsibutramine is a chemical compound that is a derivative of sibutramine, a well-known appetite suppressant. This compound is characterized by the removal of two methyl groups from the parent molecule, sibutramine. It has been studied for its potential effects on weight loss and its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Didesmethylsibutramine typically involves the demethylation of sibutramine. This can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent under controlled conditions to achieve selective demethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Didesmethylsibutramine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Didesmethylsibutramine has been explored in various scientific research fields:
Chemistry: Used as a model compound to study demethylation reactions and their mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and potential use in treating obesity.
Medicine: Studied for its pharmacological properties and potential therapeutic applications in weight management.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of (S)-Didesmethylsibutramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential weight loss effects.
Vergleich Mit ähnlichen Verbindungen
Sibutramine: The parent compound from which (S)-Didesmethylsibutramine is derived.
Desmethylsibutramine: A compound with one less methyl group compared to sibutramine.
Nor-sibutramine: Another derivative with structural similarities.
Uniqueness: this compound is unique due to its specific demethylation pattern, which may result in different pharmacological properties compared to its parent compound and other derivatives. Its selective inhibition of neurotransmitter reuptake and potential therapeutic applications make it a compound of interest in scientific research.
Eigenschaften
CAS-Nummer |
229639-57-0 |
|---|---|
Molekularformel |
C15H22ClN |
Molekulargewicht |
251.79 g/mol |
IUPAC-Name |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
WQSACWZKKZPCHN-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
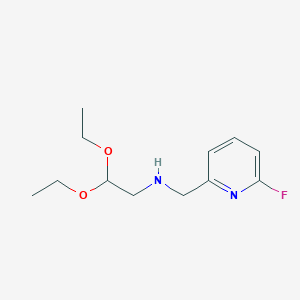


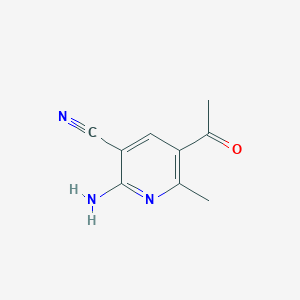
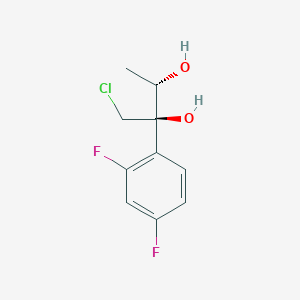
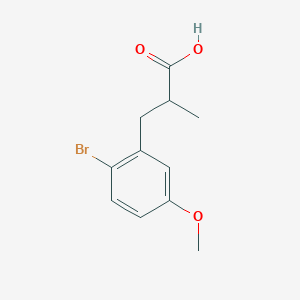

phosphanium chloride](/img/structure/B8489915.png)
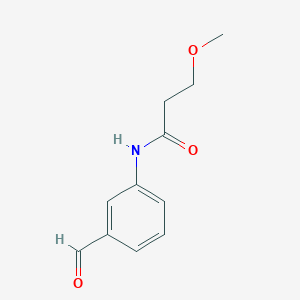
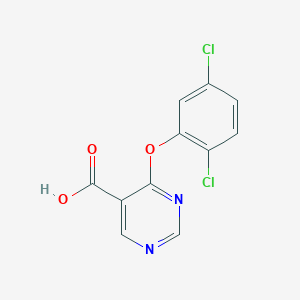
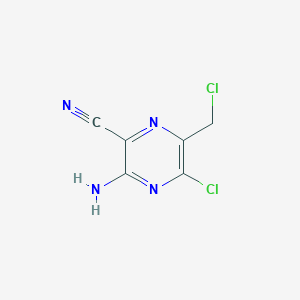
methanone](/img/structure/B8489938.png)

